molecular formula C18H14ClNO3S B4579464 methyl 3-chloro-6-[(3-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate

methyl 3-chloro-6-[(3-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate

Cat. No. B4579464
M. Wt: 359.8 g/mol
InChI Key: MYEKUWIBLZUSER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-chloro-6-[(3-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate is a synthetic compound that is widely used in scientific research. It is a member of the benzothiophene family and is known for its unique biochemical and physiological properties.

Scientific Research Applications

Synthesis and Ring Opening of Benzothienooxazines

The compound plays a role in the synthesis and ring-opening reactions of benzothienooxazines. It reacts with cyclohexylcarbodiimide to form benzothienooxazines, which are then transformed into 3-amino derivatives through reaction with dialkyleyanamides. These reactions are crucial for the development of new organic materials and pharmaceutical intermediates (Ried, Oremek, & Guryn, 1981).

Pharmacologically Active Derivatives

Research has explored its conversion into pharmacologically active benzo[b]thiophen derivatives, underscoring its potential in developing new therapeutic agents. The transformations involve the synthesis of various substituted and unsubstituted amines and thiouronium salts, indicating its versatility as a precursor in medicinal chemistry (Chapman, Clarke, Gore, & Sharma, 1971).

Antimicrobial Activity

Another study focused on the synthesis of N-substituted-3-chloro-2-azetidinones from the compound, demonstrating significant antimicrobial activity. This research highlights the compound's role in developing new antimicrobial agents, which is crucial in the fight against drug-resistant bacteria (Chavan & Pai, 2007).

Michael Addition Reactions

The compound is also utilized in Michael addition reactions, leading to the synthesis of a series of novel organic compounds. These reactions are foundational in organic synthesis, allowing for the construction of complex molecular architectures with potential applications in materials science and pharmacology (Bakhouch, Houari, Daoudi, Kerbal, & Yazidi, 2015).

properties

IUPAC Name

methyl 3-chloro-6-[(3-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3S/c1-10-4-3-5-11(8-10)17(21)20-12-6-7-13-14(9-12)24-16(15(13)19)18(22)23-2/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEKUWIBLZUSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)C(=C(S3)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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